molecular formula C19H9F3N4O2 B11411167 2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11411167
M. Wt: 382.3 g/mol
InChI Key: ATECRRZEKPHIPK-UHFFFAOYSA-N
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Description

2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under controlled conditions. For example, the reaction might involve the use of acetonitrile as a solvent, with glacial acetic acid and methanesulfonic acid as catalysts . The reaction mixture is heated to a specific temperature, often around 60°C, and maintained for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems could enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state compounds, while reduction could produce more reduced derivatives with different functional groups.

Scientific Research Applications

2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile apart is its unique tricyclic structure and the presence of a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C19H9F3N4O2

Molecular Weight

382.3 g/mol

IUPAC Name

2,6-dioxo-7-[3-(trifluoromethyl)phenyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C19H9F3N4O2/c20-19(21,22)12-4-3-5-13(9-12)26-16-14(8-11(10-23)17(26)27)18(28)25-7-2-1-6-15(25)24-16/h1-9H

InChI Key

ATECRRZEKPHIPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=C(C(=O)N3C4=CC=CC(=C4)C(F)(F)F)C#N)C(=O)N2C=C1

Origin of Product

United States

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